molecular formula C20H15N5S2 B11440163 2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B11440163
M. Wt: 389.5 g/mol
InChI Key: BLCWYISHAPLYQA-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a benzothiazole and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Benzothiazole Moiety: This step might involve the reaction of the quinoxaline derivative with a benzothiazole precursor under suitable conditions.

    Attachment of the Pyrazole Group: The final step could involve the reaction of the intermediate with a pyrazole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions could target the quinoxaline core or the pyrazole ring.

    Substitution: Various substitution reactions could occur, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Material Science: In the development of organic semiconductors or light-emitting materials.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)quinoxaline
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-3-phenylquinoxaline

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline lies in its combination of three distinct heterocyclic moieties, which could confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H15N5S2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C20H15N5S2/c1-12-11-13(2)25(24-12)18-19(22-15-8-4-3-7-14(15)21-18)27-20-23-16-9-5-6-10-17(16)26-20/h3-11H,1-2H3

InChI Key

BLCWYISHAPLYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2SC4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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